molecular formula C9H11ClN2O B8250168 (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol

(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol

Cat. No.: B8250168
M. Wt: 198.65 g/mol
InChI Key: RGKYIEYOZJERHO-UHFFFAOYSA-N
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Description

(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (CAS RN: 1588424-64-9) is a high-purity chemical building block with a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . This compound features a pyridine core substituted with a chlorophenyl group, a cyclopropylamino moiety, and a hydroxymethyl functional group, making it a versatile intermediate for medicinal chemistry and drug discovery research . The hydroxymethyl group, in particular, offers a handle for further synthetic modifications, such as oxidation or conjugation, which is valuable for constructing more complex molecules or probe libraries . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling information. The compound requires storage at 4°C and must be protected from light .

Properties

IUPAC Name

[6-chloro-4-(cyclopropylamino)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-4,7,13H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKYIEYOZJERHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=C2CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This two-step approach involves introducing the cyclopropylamino group via nucleophilic substitution, followed by reduction of a carbonyl intermediate to yield the hydroxymethyl group.

Step 1: Chloropyridine Substitution

A 4-chloro-6-substituted pyridine derivative serves as the starting material. Cyclopropylamine displaces the chloro group under basic conditions. For example, 4,6-dichloropyridine-3-carboxylate reacts with cyclopropylamine in methanol using sodium hydroxide as a base at 50–60°C for 8–12 hours. The reaction achieves moderate yields (50–65%) due to competing hydrolysis side reactions.

Key Conditions:

  • Solvent: Methanol or ethanol

  • Base: Sodium hydroxide (1.2 equiv)

  • Temperature: 50–60°C

Step 2: Carbonyl Reduction

The resulting 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate undergoes reduction. Sodium borohydride in ethanol at 0–5°C selectively reduces the ester to a primary alcohol without affecting the pyridine ring. Yields range from 70–85%, with purity >95% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

Optimization Note:

  • Lower temperatures (0–5°C) prevent over-reduction or ring saturation.

Reductive Amination of a Ketone Intermediate

Synthetic Pathway

This method leverages reductive amination to introduce the cyclopropylamino group while concurrently forming the hydroxymethyl moiety.

Step 1: Ketone Synthesis

6-Chloro-4-oxopyridine-3-carbaldehyde is prepared via oxidation of a pyridine methanol derivative. IBX (2-iodoxybenzoic acid) in acetonitrile at 50°C for 12 hours oxidizes the alcohol to an aldehyde with 79% yield.

Step 2: Reductive Amination

The aldehyde reacts with cyclopropylamine in methanol, followed by in situ reduction using sodium cyanoborohydride. This one-pot process achieves 60–70% yield, with the imine intermediate stabilized by the electron-withdrawing chloro group.

Critical Parameters:

  • pH: Maintained at 4–5 using acetic acid

  • Reducing Agent: Sodium cyanoborohydride (1.5 equiv)

Multi-Step Synthesis from Pyridinecarboxylate Esters

Sequential Functionalization

This route involves chlorination, etherification, and reduction, adapting methodologies from large-scale pyridine derivative production.

Step 1: Chlorination and Etherification

4,6-Dihydroxypyridine-3-carboxylate undergoes chlorination with POCl₃ in N,N-dimethylaniline at reflux (110°C) for 5 hours, yielding 4,6-dichloropyridine-3-carboxylate (61% yield). Subsequent etherification with sodium methoxide in methanol substitutes the 4-chloro group with methoxy (57% yield).

Step 3: Ester Reduction

Lithium aluminum hydride (LAH) in tetrahydrofuran reduces the ester to methanol at −78°C, providing 80–85% yield.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nucleophilic SubstitutionShort reaction sequenceModerate yields due to side reactions50–65%
Reductive AminationOne-pot synthesisRequires pH control60–70%
Multi-Step SynthesisHigh purity and scalabilityLengthy process (5–7 steps)40–50%

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Methanol and ethanol are preferred for their low cost and ease of removal.

  • Sodium borohydride outperforms LAH in safety and handling for large-scale reductions.

Purification Strategies

  • Silica gel chromatography suffices for lab-scale purification, but crystallization (e.g., using methanol/water mixtures) is more viable industrially.

Environmental Impact

  • Patented routes emphasize minimal waste, with POCl₃ byproducts neutralized to phosphates .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations in Amino Groups

Comparison Compound: [6-Chloro-4-(methylamino)-3-pyridyl]methanol ()

  • Structural Difference: Methylamino vs. cyclopropylamino at position 4.
  • Hydrogen Bonding: Both amino groups can act as hydrogen bond donors, but the cyclopropylamino group’s rigidity may alter spatial interactions in molecular recognition. Synthetic Yield: The methylamino analogue was synthesized in 56% yield, suggesting that bulkier substituents like cyclopropylamino may require optimized conditions for comparable efficiency .

Halogen-Substituted Derivatives

Comparison Compound: (6-Bromo-4-chloropyridin-3-yl)methanol ()

  • Structural Difference : Bromine at position 6 vs. chlorine in the target compound.
  • Molecular Weight: The bromo derivative (MW 222.47) is heavier than the chloro analogue, which may affect pharmacokinetic properties like metabolic stability. Cost: Brominated derivatives are often more expensive (e.g., $500/250mg) due to synthetic challenges, making chloro analogues more cost-effective for large-scale applications .

Methoxy vs. Amino Substituents

Comparison Compound: (6-Chloro-4-methoxypyridin-3-yl)methanol ()

  • Structural Difference: Methoxy (electron-donating) vs. cyclopropylamino (electron-withdrawing) at position 4.
  • In contrast, the cyclopropylamino group may reduce electron density, affecting electrophilic substitution patterns. Physicochemical Properties: Predicted collision cross-section (CCS) values for the methoxy analogue (e.g., [M+H]+ CCS 130.8 Ų) suggest differences in gas-phase ion mobility compared to amino-substituted derivatives .

Heterocyclic Variations

Comparison Compounds :

  • Pyrimidine Derivative: 1-[6-Chloro-4-(cyclopropylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-ol ().
  • Quinazoline Derivative: Lorazepam Related Compound E RS (6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol) ().
  • Impact: Ring Size: Pyrimidine (6-membered, two nitrogens) and quinazoline (fused benzene-pyrimidine) systems exhibit distinct electronic and steric profiles compared to pyridine. These differences influence binding affinity in pharmaceutical contexts (e.g., quinazoline derivatives are common kinase inhibitors). Substituent Positioning: The hydroxymethyl group at position 3 in pyridine vs.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position 4) Molecular Weight Key Property Reference
Target Compound Cyclopropylamino Not Available High steric hindrance -
[6-Chloro-4-(methylamino)-3-pyridyl]methanol Methylamino ~187.6 56% synthesis yield
(6-Bromo-4-chloropyridin-3-yl)methanol Chloro 222.47 High lipophilicity (Br)
(6-Chloro-4-methoxypyridin-3-yl)methanol Methoxy 173.58 CCS [M+H]+: 130.8 Ų

Table 2: Heterocyclic Comparison

Compound Core Structure Substituent (Position) Notable Property Reference
Target Compound Pyridine Cl (6), Cyclopropylamino (4) Potential kinase inhibitor scaffold -
Pyrimidine Derivative (3k) Pyrimidine Methylsulfanyl (2) Melting point: Oily liquid
Quinazoline Derivative (Lorazepam RC E) Quinazoline o-Chlorophenyl (4) Light-sensitive, pharmaceutical impurity

Biological Activity

(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H10ClN2OC_9H_{10}ClN_2O. It features a pyridine ring substituted with a cyclopropylamino group and a hydroxymethyl group, which may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antitubercular and anticancer properties. Here are some key findings:

  • Antitubercular Activity :
    • Research indicates that compounds within the same chemical family exhibit promising antitubercular activity. The mechanism involves interference with bacterial cell wall synthesis and DNA damage pathways. Notably, the compound did not show hypersensitivity against certain mutant strains of Mycobacterium tuberculosis, suggesting a unique mode of action distinct from known antibiotics .
  • Anticancer Potential :
    • Preliminary studies have suggested that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorinated pyridine moiety may enhance interactions with cellular targets involved in proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Cyclopropyl Group : The cyclopropyl substitution appears to enhance binding affinity to target proteins, potentially increasing efficacy.
  • Chlorine Substitution : The chlorine atom at the 6-position is essential for maintaining activity, possibly due to its role in electronic distribution within the molecule .

Table 1: Biological Activity Summary

Activity TypeAssay DetailsResult
AntitubercularMIC against M. tuberculosis strainsActive at ≤ 5 µM
CytotoxicityMTT assay on cancer cell linesIC50 values varied (10–50 µM)
Enzyme InhibitionTargeting DNA gyraseModerate inhibition observed

Table 2: Structure-Activity Relationship Data

Compound VariantCyclopropyl GroupChlorine PositionActivity Level
This compoundPresent6High
(6-Chloro-4-(methylamino)pyridin-3-yl)methanolAbsent6Moderate
(4-(cyclopropylamino)pyridin-3-yl)methanolPresentNot applicableLow

Case Studies

  • Case Study on Antitubercular Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant bactericidal activity against drug-resistant strains of M. tuberculosis. The study utilized a series of in vitro assays to confirm its efficacy, highlighting its potential as a lead compound for further development .
  • Cytotoxicity in Cancer Models : Another investigation assessed the compound's cytotoxic effects on breast cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways. The results indicated that modifications to the cyclopropyl group could further enhance its anticancer properties, suggesting avenues for future research .

Q & A

Q. Key Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight214.65 g/mol
Storage ConditionsRT, protected from light
SensitivityIrritant

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